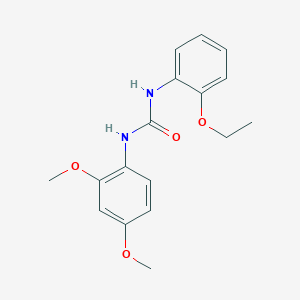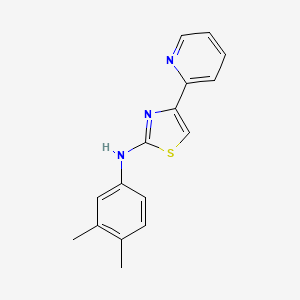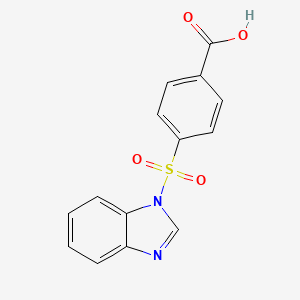![molecular formula C15H13N3O B5784675 2-{[(1-methyl-1H-benzimidazol-2-yl)methylene]amino}phenol](/img/structure/B5784675.png)
2-{[(1-methyl-1H-benzimidazol-2-yl)methylene]amino}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(1-methyl-1H-benzimidazol-2-yl)methylene]amino}phenol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-{[(1-methyl-1H-benzimidazol-2-yl)methylene]amino}phenol is not fully understood. However, studies have suggested that the compound may exert its biological effects by modulating various signaling pathways in cells, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
Studies have shown that 2-{[(1-methyl-1H-benzimidazol-2-yl)methylene]amino}phenol exhibits various biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. It has also been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells. In addition, it has been shown to have antioxidant activity and to protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{[(1-methyl-1H-benzimidazol-2-yl)methylene]amino}phenol in lab experiments is its relatively low toxicity, which makes it suitable for use in cell-based assays. Another advantage is its versatility, as it can be easily modified to introduce different functional groups. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several future directions for research on 2-{[(1-methyl-1H-benzimidazol-2-yl)methylene]amino}phenol. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Another direction is to explore its use in materials science, particularly for the synthesis of functional materials with interesting properties. Additionally, further studies are needed to elucidate the mechanism of action of the compound and to optimize its synthesis and properties for various applications.
Conclusion:
In conclusion, 2-{[(1-methyl-1H-benzimidazol-2-yl)methylene]amino}phenol is a chemical compound that has shown promise in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop it for various applications.
Métodos De Síntesis
The synthesis of 2-{[(1-methyl-1H-benzimidazol-2-yl)methylene]amino}phenol involves the condensation of 2-aminophenol and 1-methyl-1H-benzimidazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
2-{[(1-methyl-1H-benzimidazol-2-yl)methylene]amino}phenol has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, the compound has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. In materials science, it has been used as a building block for the synthesis of novel materials with interesting properties. In environmental science, it has been studied for its potential use in wastewater treatment.
Propiedades
IUPAC Name |
2-[(1-methylbenzimidazol-2-yl)methylideneamino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-18-13-8-4-2-6-11(13)17-15(18)10-16-12-7-3-5-9-14(12)19/h2-10,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBDZNWXTHOYCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C=NC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(E)-(1-methyl-1H-benzimidazol-2-yl)methylidene]amino}phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(cyclopropylcarbonyl)amino]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B5784613.png)


![N-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5784637.png)

![4-(4-benzyl-1-piperazinyl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5784642.png)

![ethyl 2-[(dichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5784651.png)
![3-methyl-6-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5784662.png)
![2-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5784669.png)
![4-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5784678.png)
